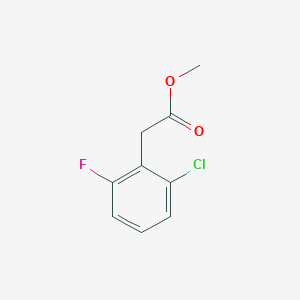

(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

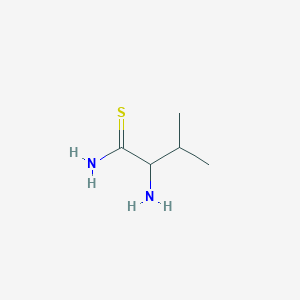

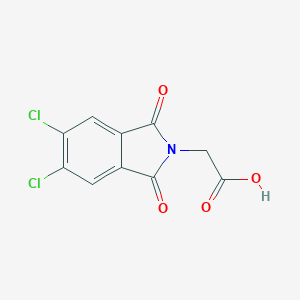

(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester, also known as Etomidate, is a short-acting intravenous anaesthetic drug commonly used for induction of anaesthesia and sedation during medical procedures. Etomidate is a non-barbiturate hypnotic agent that is widely used in clinical practice due to its rapid onset and short duration of action.

Mécanisme D'action

(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester acts on the GABA-A receptor in the brain, which is responsible for inhibiting neuronal activity. By enhancing the activity of GABA-A receptors, (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester produces a rapid onset of sedation and anaesthesia. The mechanism of action of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester is similar to that of other intravenous anaesthetics, such as propofol and benzodiazepines.

Effets Biochimiques Et Physiologiques

(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester has a number of biochemical and physiological effects on the body. It reduces the activity of the central nervous system, leading to sedation and loss of consciousness. It also produces muscle relaxation and reduces the body's response to painful stimuli. (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester has minimal effects on the cardiovascular system, making it a useful anaesthetic agent in patients with cardiovascular instability.

Avantages Et Limitations Des Expériences En Laboratoire

(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester has several advantages as an anaesthetic agent in laboratory experiments. It produces a rapid onset of sedation and anaesthesia, allowing for efficient induction of anaesthesia in animal models. It also has a short duration of action, which is useful for experiments that require repeated measurements over a short period of time. However, (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester can cause respiratory depression and apnoea at high doses, which can be a limitation in some experiments.

Orientations Futures

There are several future directions for the use of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester in clinical practice and research. One area of interest is the development of new formulations of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester that can be administered via alternative routes, such as intranasal or transdermal administration. Another area of research is the investigation of the long-term effects of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester on cognitive function and memory. Finally, there is ongoing research into the use of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester as a tool for studying the mechanisms of anaesthesia and consciousness in the brain.

Méthodes De Synthèse

(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester is synthesized from 2-ethyl-1,3-hexanediol, which is reacted with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with o-ethoxyphenyl isocyanate to form the (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester molecule. The synthesis of (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester is a complex process that requires careful control of reaction conditions and purification steps to ensure high yield and purity of the final product.

Applications De Recherche Scientifique

(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester has been extensively studied for its anaesthetic properties and its effects on the central nervous system. It has been used in a variety of clinical settings, including surgery, intensive care, and emergency medicine. (o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester is particularly useful in patients with cardiovascular instability, as it does not cause significant changes in blood pressure or heart rate.

Propriétés

Numéro CAS |

109806-63-5 |

|---|---|

Nom du produit |

(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester |

Formule moléculaire |

C19H24N2O3 |

Poids moléculaire |

328.4 g/mol |

Nom IUPAC |

2-(dimethylamino)ethyl N-(2-ethoxyphenyl)-N-phenylcarbamate |

InChI |

InChI=1S/C19H24N2O3/c1-4-23-18-13-9-8-12-17(18)21(16-10-6-5-7-11-16)19(22)24-15-14-20(2)3/h5-13H,4,14-15H2,1-3H3 |

Clé InChI |

NGRZJQNQWPKZJE-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)OCCN(C)C |

SMILES canonique |

CCOC1=CC=CC=C1N(C2=CC=CC=C2)C(=O)OCCN(C)C |

Autres numéros CAS |

109806-63-5 |

Synonymes |

(o-Ethoxyphenyl)phenylcarbamic acid 2-(dimethylamino)ethyl ester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)

![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)

![4-Sulfocalix[6]arene Hydrate](/img/structure/B25538.png)